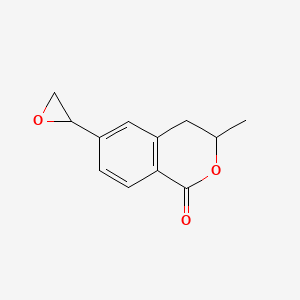
3-methyl-6-(oxiran-2-yl)-3,4-dihydroisochromen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-6-(oxiran-2-yl)-3,4-dihydroisochromen-1-one is a heterocyclic compound that features an isochromenone core with an epoxide ring and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-6-(oxiran-2-yl)-3,4-dihydroisochromen-1-one typically involves the formation of the isochromenone core followed by the introduction of the epoxide ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the isochromenone structure. The epoxide ring can then be introduced through an epoxidation reaction using reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization and epoxidation steps, allowing for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-methyl-6-(oxiran-2-yl)-3,4-dihydroisochromen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to open the epoxide ring or to reduce other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the epoxide ring under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can produce a variety of functionalized compounds.
Scientific Research Applications
3-methyl-6-(oxiran-2-yl)-3,4-dihydroisochromen-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 3-methyl-6-(oxiran-2-yl)-3,4-dihydroisochromen-1-one exerts its effects depends on its interaction with molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function or altering their activity. This reactivity makes it useful in the study of enzyme inhibition and protein modification.
Comparison with Similar Compounds
Similar Compounds
Coumarins: These compounds share the isochromenone core and have similar biological activities.
Epoxides: Compounds with epoxide rings exhibit similar reactivity and can undergo analogous chemical reactions.
Isochromenones: Other derivatives of isochromenone may have different substituents but share the core structure.
Uniqueness
3-methyl-6-(oxiran-2-yl)-3,4-dihydroisochromen-1-one is unique due to the combination of the isochromenone core and the epoxide ring, which imparts distinct chemical and biological properties. This dual functionality allows for a wide range of applications and makes it a valuable compound in various fields of research.
Properties
Molecular Formula |
C12H12O3 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
3-methyl-6-(oxiran-2-yl)-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C12H12O3/c1-7-4-9-5-8(11-6-14-11)2-3-10(9)12(13)15-7/h2-3,5,7,11H,4,6H2,1H3 |
InChI Key |
GDYZAIROCXYGSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C=CC(=C2)C3CO3)C(=O)O1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














